Branched Architecture Enables 1:2 NHS-to-Azide Stoichiometry for Dual Functionalization vs Linear Linker Limitations
N-(NHS-PEG3)-N-bis(PEG3-azide) provides a defined 1:2 stoichiometric ratio of NHS ester to azide groups per molecule, whereas linear heterobifunctional linkers such as NHS-PEGn-azide (n = 3–12) offer only a 1:1 ratio [1]. This branched architecture enables the attachment of a single amine-containing biomolecule to two independent alkyne-functionalized moieties in a single conjugation step, a capability that linear NHS-azide linkers cannot achieve without sequential, multi-step conjugation protocols [2]. The branched design reduces the number of synthetic steps required for constructing heterotrifunctional conjugates, thereby minimizing cumulative yield losses associated with intermediate purification steps [3].
| Evidence Dimension | Functional group stoichiometry (NHS:azide ratio) |
|---|---|
| Target Compound Data | 1:2 (one NHS ester, two azide groups per molecule) |
| Comparator Or Baseline | Linear heterobifunctional NHS-PEGn-azide linkers: 1:1 (one NHS ester, one azide group) |
| Quantified Difference | 2× greater azide functional density per amine conjugation site |
| Conditions | Structural comparison based on chemical composition and architecture; applicable to all conjugation workflows requiring multivalent click presentation. |
Why This Matters
This architectural distinction directly reduces the number of synthetic steps required for constructing heterotrifunctional conjugates, lowering labor costs and improving overall yield.
- [1] 西安瑞禧生物科技有限公司. N-(NHS-PEG3)-N-bis(PEG3-azide) product page. CAS 2182602-16-8. View Source
- [2] Creative Biolabs. N-(NHS-PEG3)-N-bis(PEG3-azide) product page. CAT#: ADC-L-700. View Source
- [3] Empire Agents. N-(NHS-PEG3)-N-bis(PEG3-azide) product page. View Source
